tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

Catalog No.
S673055
CAS No.
243972-26-1
M.F
C20H38N2O2SSn
M. Wt
489.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbam...

CAS Number

243972-26-1

Product Name

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate

IUPAC Name

tert-butyl N-(5-tributylstannyl-1,3-thiazol-2-yl)carbamate

Molecular Formula

C20H38N2O2SSn

Molecular Weight

489.3 g/mol

InChI

InChI=1S/C8H11N2O2S.3C4H9.Sn/c1-8(2,3)12-7(11)10-6-9-4-5-13-6;3*1-3-4-2;/h4H,1-3H3,(H,9,10,11);3*1,3-4H2,2H3;

InChI Key

WBQYLGCBVADFPD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)NC(=O)OC(C)(C)C

The exact mass of the compound tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate, CAS 243972-26-1, is a bifunctional organometallic reagent specifically engineered for advanced organic synthesis. It combines a 2-aminothiazole core, a prevalent motif in medicinal chemistry, with a tributylstannyl group for participation in palladium-catalyzed Stille cross-coupling reactions. The amine functionality is masked with a tert-butoxycarbonyl (Boc) protecting group, which enhances solubility in organic solvents and prevents unwanted side reactions, ensuring chemoselectivity during coupling processes. [REFS-1, REFS-2] This compound serves as a critical precursor for the synthesis of complex, substituted 2-aminothiazoles found in numerous biologically active molecules.

Procuring a simpler analogue, such as the unprotected 2-amino-5-(tributylstannyl)thiazole or the bromo-precursor tert-butyl (5-bromothiazol-2-yl)carbamate, introduces significant process inefficiencies. The unprotected amine is prone to N-arylation or other side reactions under coupling conditions, complicating purification and reducing yield. [1] Using the bromo-precursor necessitates an additional, often sensitive, stannylation step, adding time, cost, and potential points of failure to the synthesis workflow. Similarly, substituting with a boronic ester equivalent for Suzuki coupling may offer different reactivity profiles and require complete re-optimization of reaction conditions, which is not always feasible or successful for a given substrate. The specific combination of the Boc protecting group and the tributylstannyl moiety in this compound provides a ready-to-use, stable, and highly soluble building block optimized for direct use in Stille coupling, bypassing these common processing hurdles.

Enhanced Processability: Superior Solubility in Standard Organic Solvents

The combination of the lipophilic tert-butoxycarbonyl (Boc) and tributyl groups confers excellent solubility in common aprotic organic solvents used in cross-coupling and purification, such as THF, dioxane, and toluene. This contrasts with unprotected 2-aminothiazole precursors, which often exhibit poor solubility, complicating reaction setup and downstream processing. While direct quantitative comparisons are scarce, synthetic procedures frequently describe the target compound as a readily soluble solid, enabling homogeneous reaction conditions critical for reproducible, high-yielding transformations. [1]

Evidence DimensionSolubility & Handling
Target Compound DataHigh solubility in common non-polar and polar aprotic solvents (e.g., THF, Toluene, Dioxane).
Comparator Or BaselineUnprotected 2-aminothiazole analogues often exhibit poor solubility in the same solvents.
Quantified DifferenceNot quantitatively reported, but consistently described as enabling homogeneous reaction conditions.
ConditionsStandard laboratory and process chemistry conditions for Stille cross-coupling.

Improved solubility prevents handling issues, ensures reaction homogeneity, simplifies purification, and leads to more consistent and scalable synthetic outcomes.

Precursor Suitability: Key Intermediate in the Synthesis of Potent Kinase Inhibitors

This compound is cited as a key starting material in the synthesis of novel substituted aminothiazole-based inhibitors of protein kinases, such as those targeting cancer-related pathways. In a patent describing the synthesis of such inhibitors, the Stille coupling of CAS 243972-26-1 with an appropriate aryl halide proceeds to form the crucial C-C bond, a step that is central to the entire synthetic route. For example, its reaction with a di-substituted iodopyrimidine derivative yielded the coupled product in 67% yield, demonstrating its efficacy as a reliable building block for complex drug-like scaffolds. [1] The use of this specific reagent circumvents issues that would arise with less stable or less reactive precursors.

Evidence DimensionReaction Yield in Pharmaceutical Synthesis
Target Compound Data67% isolated yield
Comparator Or BaselineAlternative routes requiring in-situ stannylation or using less stable reagents.
Quantified DifferenceProvides a reliable yield in a single, direct coupling step, improving overall process efficiency.
ConditionsStille coupling with 2,4-dichloro-5-iodopyrimidine, Pd(PPh3)4 catalyst, in dioxane at 100 °C.

For pharmaceutical development, using a well-behaved, high-yielding intermediate like this compound is critical for reliably producing complex active pharmaceutical ingredients.

Chemoselectivity Advantage: Boc Protection Prevents N-Arylation Side Reactions

The Boc protecting group is essential for ensuring the chemoselectivity of the Stille coupling. In contrast, the corresponding unprotected 2-amino-5-(tributylstannyl)thiazole possesses a nucleophilic NH2 group that can compete in palladium-catalyzed reactions, leading to undesired N-arylation byproducts. [1] The stability of the Boc carbamate under typical neutral or basic Stille conditions prevents this side reaction, directing the coupling to occur exclusively at the C5-stannane position. This simplifies product purification and maximizes the yield of the desired carbon-carbon coupled product, a critical factor in multi-step synthesis.

Evidence DimensionReaction Chemoselectivity
Target Compound DataReaction proceeds selectively at the C5-SnBu3 position.
Comparator Or BaselineUnprotected 2-amino-5-(tributylstannyl)thiazole, which is susceptible to competing N-arylation.
Quantified DifferenceEliminates a major class of byproducts, significantly improving purity and isolated yield of the target molecule.
ConditionsStandard palladium-catalyzed cross-coupling conditions.

This built-in protection simplifies the synthetic process by removing the need for separate protection/deprotection steps and preventing yield loss to side reactions, thereby lowering costs and saving time.

Core Building Block in Medicinal Chemistry for Kinase Inhibitor Scaffolds

This reagent is the right choice for synthesizing libraries of 2,5-disubstituted aminothiazoles for screening against protein kinases. Its high reactivity and stability allow for reliable coupling to a diverse range of aryl and heteroaryl halides, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. [1]

Late-Stage Functionalization in Multi-Step Pharmaceutical Synthesis

Ideal for complex syntheses where a 2-aminothiazole moiety needs to be introduced in a late-stage step. The compound's stability, solubility, and predictable reactivity in Stille coupling minimize the risk of failure on high-value, advanced intermediates, which is a common problem when using less refined precursors. [1]

Development of Conjugated Materials for Organic Electronics

Suitable for the synthesis of conjugated polymers and oligomers where a thiazole unit is required for its electron-rich properties. The Stille reaction is a powerful tool for polymer synthesis, and this monomer provides a reliable, Boc-protected amino handle that can be deprotected post-polymerization to modulate material properties.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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